Cas no 946210-02-2 (ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-methoxybenzamido substituent and a phenyl group, contributing to its unique reactivity and binding properties. The compound's ester functionality enhances solubility, facilitating further synthetic modifications. This intermediate may be of interest in the development of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise structural optimization in drug discovery. The product is typically characterized by high purity and stability, making it suitable for rigorous experimental applications.
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure
946210-02-2 structure
Product name:ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No:946210-02-2
MF:C21H18ClN3O5
MW:427.837724208832
CID:6308852
PubChem ID:25668933

ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
    • 946210-02-2
    • ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate
    • AKOS024640138
    • F2332-0102
    • Inchi: 1S/C21H18ClN3O5/c1-3-30-21(28)19-16(12-18(26)25(24-19)14-7-5-4-6-8-14)23-20(27)15-11-13(22)9-10-17(15)29-2/h4-12H,3H2,1-2H3,(H,23,27)
    • InChI Key: FIZDEBFJHMYVLP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C(NC1=CC(N(C2C=CC=CC=2)N=C1C(=O)OCC)=O)=O)OC

Computed Properties

  • Exact Mass: 427.0934984g/mol
  • Monoisotopic Mass: 427.0934984g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 732
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 97.3Ų

ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2332-0102-5μmol
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2332-0102-10mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2332-0102-50mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2332-0102-2μmol
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2332-0102-3mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2332-0102-5mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2332-0102-25mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2332-0102-100mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2332-0102-2mg
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2332-0102-10μmol
ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
946210-02-2 90%+
10μl
$69.0 2023-05-16

Additional information on ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Chemical Profile of Ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS No. 946210-02-2)

Ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, identified by its CAS number 946210-02-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the class of dihydropyridazine derivatives, which have been extensively studied for their potential biological activities. The structural features of this compound, particularly the presence of a benzamido group and a phenyl ring, contribute to its unique chemical properties and reactivity.

The< strong>ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate molecule exhibits a complex arrangement of functional groups that make it a versatile scaffold for drug discovery. The benzamido moiety is known to interact with various biological targets, while the dihydropyridazine core provides a rigid structure that can enhance binding affinity. These characteristics have positioned this compound as a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Dihydropyridazine derivatives, in particular, have shown promise in several pharmacological contexts. For instance, studies have demonstrated that these compounds can modulate enzyme activity and interfere with signaling pathways associated with various diseases. The< strong>ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure combines elements that are known to enhance pharmacological activity, making it an attractive subject for further research.

The< strong>5-chloro-2-methoxybenzamido substituent in the molecule is particularly noteworthy due to its potential role in influencing the compound's biological activity. Chloro and methoxy groups are commonly found in bioactive molecules and are known to enhance lipophilicity and metabolic stability. These features can be crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity. The presence of these groups in< strong>ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suggests that it may exhibit favorable pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how a compound will interact with biological targets based on its three-dimensional structure. The< strong>ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate molecule has been subjected to such analyses, revealing promising interactions with several key proteins involved in disease pathways. These computational studies provide valuable insights into the compound's potential therapeutic applications and guide experimental design.

In vitro studies have begun to explore the biological activities of< strong>ethyl 4-(5-chloro-2-methoxybenzamido)-6-oxo-1 phenyl -1 ,6 -dih ydrop yrid azine -3 -carboxylate. Initial results indicate that this compound exhibits inhibitory effects on certain enzymes and may interfere with cellular signaling cascades relevant to inflammation and cancer. These findings align with the structural features that make this molecule a compelling candidate for further investigation. The benzamido group, for example, has been shown to interact with proteases and kinases, while the dihydropyridazine core can modulate calcium channels.

The synthesis of< strong>ethyl 4-(5-chloro -2 -meth oxybenz amido ) -6 -ox o -1 -phen yl -1 ,6 -dih ydro py rid az ine -3 -car box ylate involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been instrumental in constructing the complex framework of this molecule. These synthetic approaches not only facilitate the preparation of< strong>ethyl 4-(5-chloro -2 meth oxybenz am ido ) -6 ox o -1 phen yl -1 ,6 dihy dro py rid az ine -3 car box ylate but also provide insights into scalable production processes.

The pharmacological potential of< strong>ethyl 4-(5-chloro -2 meth oxybenz am ido ) -6 ox o phen yl -1 ,6 dihy dro py rid az ine car box ylate has prompted researchers to explore its interactions with various biological systems. Preclinical studies are being conducted to evaluate its safety profile and efficacy in animal models. These studies aim to provide a foundation for future clinical trials and assess whether this compound can translate into therapeutic benefits for human health. The results from these investigations will be crucial in determining the next steps for developing this molecule into a viable drug candidate.

The< strong>dihydropyridazine core is a key structural element that contributes to the unique properties of< strong>ethyl 4-(5-chloro 2-meth oxybenz am ido ) 6 ox o phen yl 1 ,6 dihy dro py rid az ine car box ylate. This scaffold has been recognized for its ability to modulate various biological processes, including neurotransmitter release and blood pressure regulation. The dihydropyridazine ring is particularly stable under physiological conditions, which enhances its suitability for drug development. Additionally, modifications within this core can fine-tune pharmacological activity without compromising structural integrity.

The< strong>benzamido group, another critical component of< strong>ethyl 4-(5-chloro 2-meth oxybenz am ido ) 6 ox o phen yl 1 ,6 dihy dro py rid az ine car box ylate, plays a significant role in determining its biological interactions. This moiety is known to engage with proteins through hydrogen bonding and hydrophobic interactions, which can enhance binding affinity and selectivity. The presence of both chloro and methoxy substituents on the benzene ring further influences these interactions by modulating electronic properties and spatial orientation.

In conclusion,< strong>Ethyl 4-(5-chloro 2-meth oxybenz am ido ) 6 ox o phen yl 1 ,6 dihy dro py rid az ine car box ylate (CAS No .94621002) represents a promising chemical entity with significant therapeutic potential . Its unique structural features , combined with preliminary evidence of biological activity , make it an attractive target for further research . As computational methods continue to advance , so too will our ability to predict and validate the pharmacological properties of such compounds . The ongoing synthesis and characterization efforts will provide valuable insights into optimizing this molecule for future clinical applications . With continued investigation ,< strong>Ethyl 4(5 chlor o_2_meth oxyben z am id o) _ _ _ _ _ _ _ _ _ _ _ _ _ _ _

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.